molecular formula C8H17ClN2O B1521186 1-amino-N-methylcyclohexane-1-carboxamide hydrochloride CAS No. 1181458-43-4

1-amino-N-methylcyclohexane-1-carboxamide hydrochloride

Cat. No.: B1521186
CAS No.: 1181458-43-4
M. Wt: 192.68 g/mol
InChI Key: VCCNNAWRVYTBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-N-methylcyclohexane-1-carboxamide hydrochloride (CAS: 1181458-43-4) is a cyclohexane-based carboxamide derivative featuring an amino group at the 1-position and an N-methyl-substituted carboxamide moiety. Its molecular formula is C₈H₁₆N₂O·HCl, with a calculated molecular weight of 192.69 g/mol (base: 156.23 g/mol + HCl: 36.46 g/mol) . Key structural identifiers include:

  • SMILES: CNC(=O)C1(CCCCC1)N
  • InChIKey: FALQUGITXCDROJ-UHFFFAOYSA-N

This compound is synthesized as a hydrochloride salt to enhance solubility and stability, a common strategy in pharmaceutical chemistry.

Properties

IUPAC Name

1-amino-N-methylcyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10-7(11)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCNNAWRVYTBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-43-4
Record name 1-amino-N-methylcyclohexane-1-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-amino-N-methylcyclohexane-1-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, which includes an amino group and a cyclohexane carboxamide moiety, positions it as a candidate for therapeutic applications, particularly in modulating enzyme activity and receptor function.

The molecular formula of this compound is C7H14ClN2OC_7H_{14}ClN_2O, with a molecular weight of approximately 178.66 g/mol. The synthesis of this compound typically involves the reaction of cyclohexane carboxylic acids with amine derivatives, allowing for various functional modifications that enhance its biological activity .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as signaling and metabolism. The compound's unique structure may enhance its efficacy compared to similar compounds, leading to potential therapeutic applications in areas such as pain management and inflammation control .

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

  • Enzyme Modulation : The compound has been shown to influence enzyme activity, potentially altering metabolic pathways.
  • Receptor Interaction : It may interact with various receptors, affecting signaling pathways crucial for cellular responses.
  • Therapeutic Potential : Its properties suggest applications in treating conditions related to pain and inflammation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of related compounds:

Compound NameUnique Features
1-Amino-N-(4-chlorobenzyl)cyclohexane-1-carboxamideContains chlorine instead of fluorine; may alter biological activity.
3-Amino-N-methylcyclohexane-1-carboxamideExhibits potential biological activity; studied for drug development.
1-Amino-N-(4-bromobenzyl)cyclohexane-1-carboxamideBromine substitution may influence lipophilicity compared to fluorine.

The presence of different substituents such as fluorine or chlorine can significantly affect the compound's biological interactions and pharmacokinetic properties, making them suitable for various therapeutic contexts .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Enzyme Interaction : A study demonstrated that the compound could modulate the activity of specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders .
  • Receptor Binding Studies : Research has shown that this compound interacts with certain receptors, influencing their activity and leading to altered cellular responses. These findings support its potential use in developing drugs targeting specific receptor-mediated pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

The compound is compared to analogues with variations in cycloalkane ring size, substituents, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Physical State/Yield (%) Reference
1-Amino-N-methylcyclohexane-1-carboxamide HCl C₈H₁₆N₂O·HCl Cyclohexane, N-methyl 192.69 Not reported
1-Amino-N-ethylcyclopentane-1-carboxamide HCl C₉H₁₈N₂O·HCl Cyclopentane, N-ethyl 207.76 Not reported
2-Bromo-N-methyl-N-phenylcyclohexene-carboxamide C₁₄H₁₅BrN₂O Cyclohexene, Br, N-phenyl 309.18 Crystalline (92% yield)
1-(2-Chloro-N-(p-tolyl)acetamido)cyclohexane-1-carboxamide C₁₆H₂₁ClN₂O₂ Cyclohexane, Cl, p-tolyl 308.81 Pale yellow oil (84% yield)
trans-2-Amino-1-cyclohexanecarboxylic acid HCl C₇H₁₃NO₂·HCl Cyclohexane, COOH (trans) 179.64 mp 274–278°C
Key Observations :

Cycloalkane Ring Size: Cyclohexane rings (e.g., target compound) confer conformational rigidity, while cyclopentane derivatives (e.g., ethylcyclopentane analogue) may exhibit enhanced ring strain and reactivity .

Halogenation: Bromo and chloro substituents (e.g., compounds from ) increase molecular weight and may enhance electrophilic reactivity for further functionalization.

Functional Group Variations: Carboxamides (target compound) are less acidic than carboxylic acids (e.g., trans-2-amino-1-cyclohexanecarboxylic acid), impacting ionization and bioavailability . Hydrochloride salt formation is consistent across analogues to improve aqueous solubility .

Stereochemical Considerations

  • The target compound’s stereochemistry is undefined in the evidence, but trans-2-amino-1-cyclohexanecarboxylic acid (mp 274–278°C) demonstrates how stereochemistry influences melting points and crystallinity .

Preparation Methods

Reductive Amination of Cyclohexanone with Methylamine

Principle:
The most common synthetic approach to 1-amino-N-methylcyclohexane-1-carboxamide hydrochloride involves the reductive amination of cyclohexanone with methylamine, followed by carboxamide formation. This process typically proceeds via the formation of an imine intermediate, which is subsequently reduced to the amine.

Typical Procedure:

  • Reactants: Cyclohexanone, methylamine (aqueous or gaseous), and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
  • Solvent: Methanol or ethanol, sometimes buffered to maintain acidic conditions.
  • Conditions:
    • Reaction temperature: 0°C to room temperature (RT) to control imine formation and reduction rate.
    • pH: Slightly acidic to facilitate imine formation.
    • Reaction time: Several hours to overnight for complete conversion.

Reaction Steps:

  • Cyclohexanone reacts with methylamine to form an imine intermediate.
  • The imine is selectively reduced by NaBH3CN to yield 1-amino-N-methylcyclohexane.
  • The free amine is then converted to the carboxamide via acylation (see Section 2).
  • Finally, the hydrochloride salt is formed by treatment with hydrochloric acid.

Amide Bond Formation via Acyl Chloride or Carbodiimide Coupling

Principle:
The carboxamide functionality is introduced by coupling the amine intermediate with a suitable carboxylic acid derivative, often an acid chloride or activated ester, under controlled conditions.

Common Methods:

  • Acid Chloride Route:

    • Preparation of cyclohexane-1-carboxylic acid chloride by reaction of the acid with thionyl chloride (SOCl2).
    • Reaction of acid chloride with the amine in the presence of a base such as triethylamine to scavenge HCl.
    • Temperature control (0°C to RT) to prevent side reactions.
  • Carbodiimide-Mediated Coupling:

    • Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with N-hydroxysuccinimide (NHS) or sulfo-NHS for activation.
    • Reaction conducted in solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
    • Mild conditions (RT, neutral to slightly basic pH) to preserve functional groups.

Experimental Notes:

  • Pre-activation of the acid with EDC/NHS for 15–30 minutes before addition to the amine improves coupling efficiency.
  • The reaction mixture is typically stirred for 12–24 hours at RT.
  • Work-up includes aqueous washes (acidic, basic, and brine) and drying over anhydrous sodium sulfate.
  • Purification by crystallization or chromatography yields the pure amide.

Industrial Scale Considerations

Reactor Types:

  • Batch reactors are commonly used for small to medium scale synthesis.
  • Continuous flow reactors can enhance reaction control, safety, and scalability, especially for reductive amination steps.

Optimization Parameters:

Parameter Typical Range Purpose
Temperature 0°C to 40°C Control reaction rate and selectivity
pH 4 to 7 Favor imine formation and stability
Reaction Time 4 to 24 hours Ensure complete conversion
Molar Ratios Amine:Ketone ~1.1:1 Excess amine to drive imine formation
Reducing Agent 1.2 equivalents Complete reduction of imine

Purification and Salt Formation

  • After synthesis, the free base amide is converted to its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol).
  • The hydrochloride salt precipitates as a white crystalline solid, which can be filtered and dried.
  • Salt formation improves compound stability, handling, and solubility for further applications.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents Outcome
Reductive Amination Cyclohexanone + methylamine, NaBH3CN, MeOH, 0–25°C, acidic pH Cyclohexanone, methylamine, NaBH3CN 1-amino-N-methylcyclohexane (amine intermediate)
Amide Bond Formation Acid chloride or EDC/NHS coupling, DCM/DMF, RT, base present Cyclohexane-1-carboxylic acid chloride or acid + EDC/NHS, amine intermediate 1-amino-N-methylcyclohexane-1-carboxamide
Salt Formation Treatment with HCl in solvent, RT HCl Hydrochloride salt (final product)

Research Findings and Analytical Data

  • Yield: Reported yields for the reductive amination step range from 70% to 90%, depending on reaction conditions and scale.
  • Purity: High purity (>98%) is achievable after purification and salt formation.
  • Characterization: Confirmed by NMR, IR, and mass spectrometry, showing characteristic amide and cyclohexane signals.
  • Stability: The hydrochloride salt form exhibits enhanced stability under ambient conditions compared to the free base.

Additional Notes

  • The preparation methods are analogous to those reported for similar cyclohexane carboxamide derivatives, with adjustments for the methyl substitution on the amine nitrogen.
  • Careful control of reaction parameters is critical to avoid over-reduction or side reactions such as polymerization or hydrolysis.
  • Use of protecting groups is generally unnecessary due to the simplicity of the molecule but may be employed in multi-step syntheses involving more complex intermediates.

Q & A

Q. What are the recommended protocols for synthesizing 1-amino-N-methylcyclohexane-1-carboxamide hydrochloride, and what analytical techniques are critical for verifying its purity?

Synthesis typically involves multi-step reactions, including cyclohexane ring functionalization, amine group protection/deprotection, and hydrochlorination to stabilize the final product . Key steps include:

  • Purification : Use recrystallization or column chromatography to isolate intermediates and final products.
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing cyclohexane ring protons at δ 1.2–2.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (±0.001 Da accuracy).
  • Purity assessment : HPLC with UV detection (λ = 210–254 nm) ensures ≥95% purity .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

The hydrochloride salt improves aqueous solubility (critical for in vitro studies) and stability by preventing amine oxidation. For example, similar cyclohexane derivatives show 2–3× higher solubility in PBS (pH 7.4) compared to freebase forms .

Q. What safety precautions are essential when handling this compound in the laboratory?

Refer to safety data sheets (SDS) for analogous compounds:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to mitigate inhalation risks.
  • Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what chiral separation methods are effective?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention time differences of 1–3 minutes between enantiomers are typical .
  • Circular dichroism (CD) : Compare spectra to known enantiomers; Δε values >0.5 indicate high enantiomeric excess (ee) .

Q. What strategies resolve contradictions in receptor-binding data for structurally similar cyclohexane carboxamides?

Discrepancies in IC50 values (e.g., 10 nM vs. 1 µM for enzyme inhibition) may arise from:

  • Assay conditions : Buffer ionic strength or pH variations alter protonation states.
  • Protein conformation : Use cryo-EM or X-ray crystallography to confirm target binding pockets .

Q. How does the compound’s stability under physiological conditions impact pharmacokinetic modeling?

Conduct accelerated stability studies:

  • Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24–72 hours. LC-MS monitors degradation products (e.g., free amine or cyclohexane ring oxidation).
  • Plasma stability : Use human plasma at 37°C; half-life <30 minutes suggests rapid metabolism .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., G-protein-coupled receptors).
  • MD simulations : GROMACS for 100-ns trajectories to assess binding free energy (ΔG < −8 kcal/mol indicates strong affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-N-methylcyclohexane-1-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
1-amino-N-methylcyclohexane-1-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.